molecular formula C9H17N3O3 B10823531 [1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium

[1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium

Cat. No.: B10823531
M. Wt: 215.25 g/mol
InChI Key: XMPRFBUTGLVJQS-UHFFFAOYSA-N
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Description

[1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium is a complex organic compound with a unique structure that includes both amide and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium typically involves multiple steps. One common route starts with the preparation of the but-2-enoylamino precursor, which is then reacted with 3-methylbutan-2-yl to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased strength and durability. It is also employed in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of [1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium apart from similar compounds is its unique combination of amide and oxime functional groups.

Properties

IUPAC Name

[1-(but-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPRFBUTGLVJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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